molecular formula C14H15N3O2S B11273478 2-(2-acetamidothiazol-4-yl)-N-(o-tolyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B11273478
M. Wt: 289.35 g/mol
InChI Key: KYWPCFLFCDPIHX-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and 2-methylphenyl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Medicine

In medicine, 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-acetamido-1,3-thiazol-4-yl)-N-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but has the methyl group in a different position on the phenyl ring.

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C14H15N3O2S/c1-9-5-3-4-6-12(9)17-13(19)7-11-8-20-14(16-11)15-10(2)18/h3-6,8H,7H2,1-2H3,(H,17,19)(H,15,16,18)

InChI Key

KYWPCFLFCDPIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C

Origin of Product

United States

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